A Technical Guide to the Physicochemical Characterization of 4-Amino-6-iodo-1H-indazole: A Proposed Methodological Framework
A Technical Guide to the Physicochemical Characterization of 4-Amino-6-iodo-1H-indazole: A Proposed Methodological Framework
Abstract: The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific substitution pattern of 4-Amino-6-iodo-1H-indazole presents a unique combination of functionalities poised for exploration in drug discovery. The 4-amino group provides a key hydrogen bond donor/acceptor site, while the 6-iodo moiety serves as a versatile synthetic handle for further diversification via cross-coupling reactions and can be instrumental in facilitating X-ray crystallography studies through anomalous dispersion. As 4-Amino-6-iodo-1H-indazole is an investigational compound with limited published data, this guide presents a comprehensive, field-proven methodological framework for its synthesis, purification, and complete physicochemical characterization. We provide not just protocols, but the underlying scientific rationale, enabling researchers to generate a robust and reliable data package for this promising molecule.
Core Molecular Properties & Structural Foundation
A foundational understanding begins with the molecule's basic structural and predicted electronic properties. These values, while computational, are critical for guiding experimental design, such as selecting appropriate solvent systems for chromatography and solubility studies.
Chemical Structure
Caption: Chemical Structure of 4-Amino-6-iodo-1H-indazole.
Predicted Physicochemical Data
The following table summarizes key physicochemical parameters. These are derived from established computational models and by referencing data from structurally similar analogs, such as 6-iodo-1H-indazole.[3][4][5][6]
| Property | Predicted Value / Calculated Data | Rationale & Scientific Insight |
| Molecular Formula | C7H6IN3 | Derived from the chemical structure. |
| Molecular Weight | 259.05 g/mol | Calculated based on IUPAC atomic weights. Essential for all stoichiometric calculations and mass spectrometry verification. |
| Predicted pKa (Acidic) | ~13.0 - 13.5 | The indazole N-H proton is weakly acidic. This is slightly modified from the predicted pKa of ~12.96 for 6-iodo-1H-indazole.[3][4][5] The electron-donating 4-amino group is expected to slightly increase the pKa (decrease acidity) of the N-H proton. |
| Predicted pKa (Basic) | ~3.0 - 4.0 | The 4-amino group is basic. Its pKa will be influenced by the aromatic ring system. This value is critical for understanding the molecule's charge state at physiological pH (7.4). |
| Predicted XLogP3 | ~1.8 - 2.2 | The XLogP3 of the parent 6-iodo-1H-indazole is 2.4.[6] The introduction of the polar 4-amino group will significantly decrease lipophilicity, lowering the LogP value. This impacts solubility, cell permeability, and chromatographic behavior. |
Synthesis, Purification, and Structural Elucidation
The generation of high-purity material is a prerequisite for accurate physicochemical analysis. This section outlines a proposed synthetic workflow and the gold-standard analytical techniques for structural confirmation.
Proposed Synthetic & Purification Workflow
A plausible synthetic route involves the diazotization of 6-aminoindazole followed by iodination, a common method for introducing iodine onto aromatic rings.[7] Purification is critical to remove isomers and unreacted starting materials.
Caption: Proposed workflow for synthesis and purification.
Experimental Protocol 1: Purification by Flash Column Chromatography
Causality: This technique separates compounds based on their differential partitioning between a stationary phase (silica) and a mobile phase. The polarity difference between the desired product, starting materials, and byproducts allows for efficient isolation.
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Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude material) by dissolving it in a minimal amount of methanol and adding the silica. Remove the solvent under reduced pressure until a free-flowing powder is obtained.
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Column Packing: Wet-pack a glass column with silica gel using the initial, low-polarity mobile phase (e.g., 98:2 Dichloromethane:Methanol).
-
Loading: Carefully add the prepared slurry to the top of the packed column.
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Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of methanol.
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Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a UV lamp for visualization.
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Pooling & Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 4-Amino-6-iodo-1H-indazole.
Structural Elucidation Protocols
Causality: NMR provides unequivocal structural information by probing the magnetic properties of atomic nuclei (¹H, ¹³C) within their chemical environment. It confirms connectivity and the electronic nature of the molecule.
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Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable N-H protons.
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Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
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Expected ¹H NMR Signatures (in DMSO-d₆):
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Indazole N-H: A broad singlet around 12-13 ppm.
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Aromatic Protons: Two singlets or narrow doublets in the aromatic region (7-8 ppm). The iodine and amino substituents will influence their precise chemical shifts.
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Amino NH₂: A broad singlet around 5-6 ppm.
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Causality: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The isotopic pattern serves as a secondary confirmation, especially for halogenated compounds.
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Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in an appropriate solvent (e.g., Methanol or Acetonitrile).
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Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
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Data Interpretation:
-
Expected Ion: Look for the protonated molecular ion [M+H]⁺ at m/z 259.9574.
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Isotopic Pattern: Confirm the presence of iodine by observing the characteristic isotopic signature.
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Determination of Core Physicochemical Properties
These properties are fundamental to drug development, influencing everything from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
Solubility
Causality: A compound's solubility in both aqueous and organic media dictates its potential for formulation, its absorption in the gastrointestinal tract, and its suitability for various biological assays.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of the test buffer (e.g., 198 µL of Phosphate Buffered Saline, pH 7.4).
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
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Filtration: Filter the samples through a filter plate to remove any precipitated compound.
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Quantification: Analyze the filtrate by a calibrated HPLC-UV method (see Protocol 7) against a standard curve prepared from the DMSO stock to determine the concentration of the dissolved compound.
Melting Point
Causality: The melting point is a robust indicator of a compound's purity. A sharp melting range typically signifies high purity, while a broad or depressed range suggests the presence of impurities. The melting point of the related 6-iodo-1H-indazole is reported to be in the range of 207-211 °C.[3][5] The addition of the 4-amino group, which can participate in intermolecular hydrogen bonding, may influence this value.
-
Sample Preparation: Load a small amount of the dry, crystalline solid into a capillary tube, sealed at one end.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Observation: Heat the sample slowly (1-2 °C/min) near the expected melting point and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Acidity and Basicity Constants (pKa)
Causality: The pKa values define the ionization state of a molecule at a given pH. This is paramount for predicting its behavior in different physiological compartments (e.g., stomach vs. intestine) and its ability to interact with charged residues in a target protein.
Caption: Relationship between pH, pKa, and ionization state.
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Principle: This method relies on the change in the compound's UV-Vis absorbance spectrum as its ionization state changes with pH.
-
Sample Preparation: Create a dilute solution of the compound in a co-solvent system (e.g., water with 10% methanol to ensure solubility).
-
Titration: Place the solution in a UV-spectrophotometer equipped with a pH probe and an auto-titrator.
-
Data Acquisition: Record the full UV spectrum at small pH intervals as the solution is titrated from low to high pH (e.g., pH 2 to 12) with a strong base (e.g., 0.1 M KOH), and then back-titrated with a strong acid (e.g., 0.1 M HCl).
-
Analysis: Use specialized software to analyze the multi-wavelength absorbance data and calculate the pKa values.
Purity and Stability Assessment
A validated, stability-indicating HPLC method is essential for quality control and for assessing the compound's shelf-life.
Protocol 7: Reverse-Phase HPLC Purity Method
Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. It is the industry-standard method for determining the purity of small molecule drug candidates. The method must be self-validating through system suitability tests.
Table of HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolution and efficiency for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to ensure sharp peak shape by protonating silanols. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Indazole systems typically have strong absorbance at these wavelengths. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
System Suitability:
-
Standard Check: Before running samples, inject a standard solution of the purified compound to establish the retention time and response.
-
Peak Tailing: The tailing factor of the main peak should be between 0.9 and 1.5.
-
Reproducibility: Multiple injections of the same standard should have a relative standard deviation (RSD) of <2% for peak area.
References
- ChemicalBook. 4-AMINO-3-HYDROXY-6-IODO-1H-INDAZOLE | 885520-12-7. Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB91176212.htm
- ChemBK. 6-iodo (1H)indazole. Available from: https://www.chembk.com/en/chem/6-Iodo-1H-indazole
- Sigma-Aldrich. 4-Amino-1H-indazole-6-carboxylic acid | 885519-89-1. Available from: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97b9f7d5
- ChemBK. 1H-Indazole, 6-iodo-. Available from: https://www.chembk.com/en/chem/1H-Indazole,%206-iodo-
- LookChem. Understanding the Synthesis and Applications of 6-Iodo-1H-indazole. Available from: https://www.lookchem.
- PubChem. 6-iodo-1H-indazole. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/12991241
- ChemicalBook. 6-Iodo-1H-indazole CAS#: 261953-36-0. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0753069.htm
- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10225883/
- RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01712a
- Echemi. 99% 6-IODO (1H)INDAZOLE CAS NO 261953-36-0 ISO 9001:2005 REACH Verified Producer. Available from: https://www.echemi.com/products/pd20160108-185415-395.html
- ResearchGate. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Available from: https://www.researchgate.net/publication/349141042_Discovery_of_1H-indazole-6-amine_Derivatives_as_Anticancer_Agents_Simple_But_Effective
- Benchchem. Application Notes and Protocols for the Quantification of 4-iodo-1H-imidazole. Available from: https://www.benchchem.
- Benchchem. 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers. Available from: https://www.benchchem.com/technical-guide/4-iodo-3-methyl-1h-indazole
- ChemicalBook. 6-Iodo-1H-indazole synthesis. Available from: https://www.chemicalbook.com/synthesis/261953-36-0.htm
- ChemicalBook. 6-Iodo-1H-indazole(261953-36-0) 1 H NMR. Available from: https://www.chemicalbook.com/Spectrum/261953-36-0_1HNMR.htm
- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: https://pubs.acs.org/doi/10.1021/acs.joc.2c00213
- Guidechem. How is 6-IODO (1H)INDAZOLE synthesized and used in the treatment of advanced kidney cancer?. Available from: https://www.guidechem.com/news/how-is-6-iodo--1h-indazole--synthesized-and-used-in-the-treatment-of-advanced-kidney-cancer--163628.html
- Guidechem. 6-Iodo-1H-indazole 261953-36-0 wiki. Available from: https://www.guidechem.com/wiki/6-iodo-1h-indazole-261953-36-0.html
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
